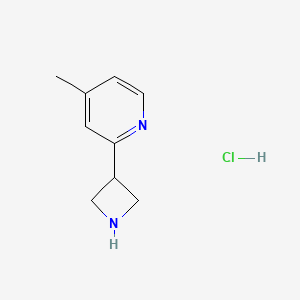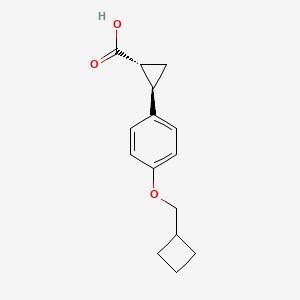
trans 2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid: is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a cyclobutylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Cyclobutylmethoxy Group: This step involves the substitution of a phenyl group with a cyclobutylmethoxy group, which can be done using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the phenyl group is oxidized to form various products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo substitution reactions, where the cyclobutylmethoxy group is replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction may yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly in targeting specific biological pathways.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It could be used in the synthesis of agrochemicals or as a component in formulations for crop protection.
Mécanisme D'action
The mechanism by which trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid exerts its effects depends on its specific application. In drug development, for example, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
trans-2-Phenylcyclopropanecarboxylic acid: This compound shares the cyclopropane and carboxylic acid functional groups but lacks the cyclobutylmethoxy substitution.
trans-2-(4-Methylphenyl)cyclopropanecarboxylic acid: Similar structure with a methyl group instead of the cyclobutylmethoxy group.
Uniqueness: The presence of the cyclobutylmethoxy group in trans-2-(4-(Cyclobutylmethoxy)phenyl)cyclopropanecarboxylic acid imparts unique chemical and physical properties, potentially enhancing its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and may provide advantages in specific applications.
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
(1R,2R)-2-[4-(cyclobutylmethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O3/c16-15(17)14-8-13(14)11-4-6-12(7-5-11)18-9-10-2-1-3-10/h4-7,10,13-14H,1-3,8-9H2,(H,16,17)/t13-,14+/m0/s1 |
Clé InChI |
ZXZIIINBDPHHRE-UONOGXRCSA-N |
SMILES isomérique |
C1CC(C1)COC2=CC=C(C=C2)[C@@H]3C[C@H]3C(=O)O |
SMILES canonique |
C1CC(C1)COC2=CC=C(C=C2)C3CC3C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


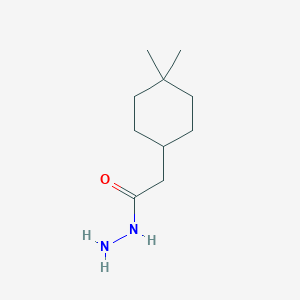
![3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyric Acid](/img/structure/B13718405.png)
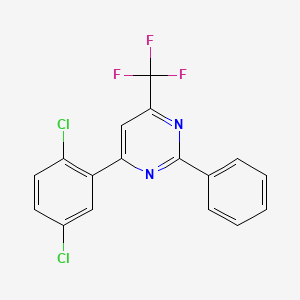
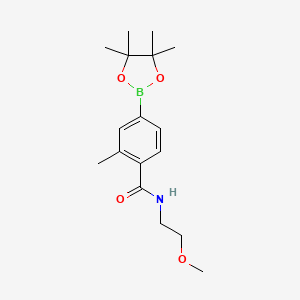
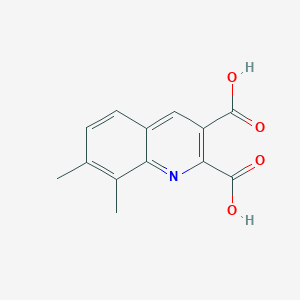
![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-boronic Acid Pinacol Ester Hydrochloride](/img/structure/B13718433.png)

![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)


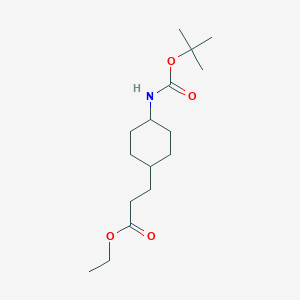
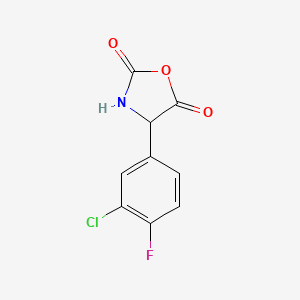
![4-(Benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13718481.png)
